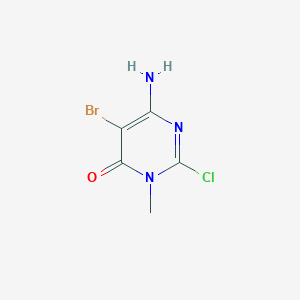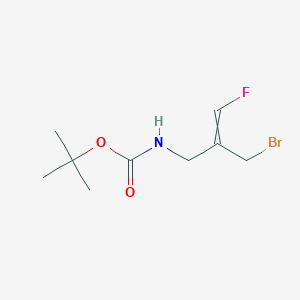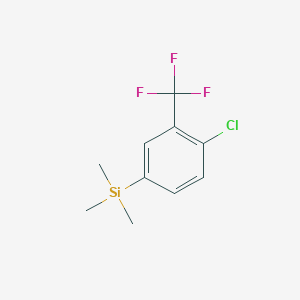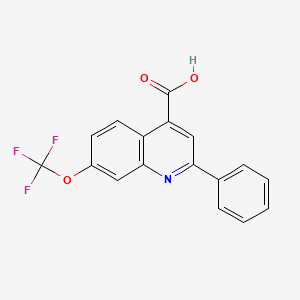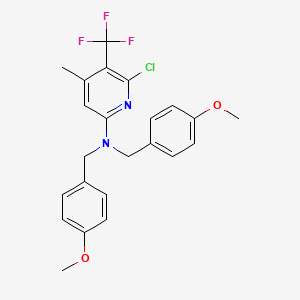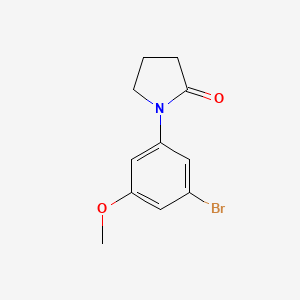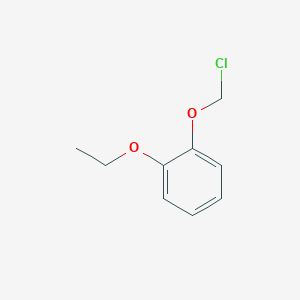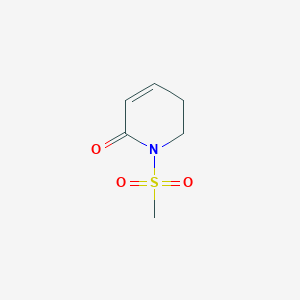
4-((tert-Butyldimethylsilyl)oxy)decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldimethylsilyl)oxy)decanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a decanoic acid backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid typically involves the protection of the hydroxyl group of decanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Decanoic acid+TBDMSCl→4-((tert-Butyldimethylsilyl)oxy)decanoic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced to its corresponding alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deprotected decanoic acid or other functionalized derivatives.
Aplicaciones Científicas De Investigación
4-((tert-Butyldimethylsilyl)oxy)decanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability during multi-step syntheses.
Biology: Utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug delivery systems due to its stability and ease of deprotection.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid primarily involves the protection and deprotection of the hydroxyl group. The TBDMS group is introduced to protect the hydroxyl group from unwanted reactions during synthesis. The deprotection is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free hydroxyl group. This process is crucial in multi-step organic syntheses where selective protection and deprotection are required.
Comparación Con Compuestos Similares
- 4-((tert-Butyldimethylsilyl)oxy)butanoic acid
- 4-((tert-Butyldimethylsilyl)oxy)hexanoic acid
- 4-((tert-Butyldimethylsilyl)oxy)octanoic acid
Comparison: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid is unique due to its longer carbon chain, which can influence its solubility, reactivity, and overall stability. Compared to shorter-chain analogs, it may offer different physical properties and reactivity profiles, making it suitable for specific applications where longer carbon chains are advantageous.
Propiedades
Fórmula molecular |
C16H34O3Si |
|---|---|
Peso molecular |
302.52 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxydecanoic acid |
InChI |
InChI=1S/C16H34O3Si/c1-7-8-9-10-11-14(12-13-15(17)18)19-20(5,6)16(2,3)4/h14H,7-13H2,1-6H3,(H,17,18) |
Clave InChI |
BASNKROOKUWGEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
